Product packaging for BMS-986163(Cat. No.:CAS No. 1801151-09-6)

BMS-986163

Cat. No.: B606290
CAS No.: 1801151-09-6
M. Wt: 462.4582
InChI Key: ZPUVTBAQHJFPHE-BHDDXSALSA-N
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Description

Overview of Glutamatergic Neurotransmission and NMDAR Subtypes

Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, mediating fast neuronal communication at excitatory synapses. frontiersin.orgmdpi.com Ionotropic glutamate receptors (iGluRs), including AMPA receptors, kainate receptors, and NMDARs, are responsible for this rapid transmission. frontiersin.orgmdpi.com

NMDARs are ligand-gated ion channels that require the binding of both glutamate and a co-agonist (glycine or D-serine) for activation. frontiersin.orgmdpi.com Their opening also necessitates sufficient postsynaptic membrane depolarization to relieve a voltage-dependent magnesium block. frontiersin.org NMDARs are permeable to sodium, potassium, and notably, calcium ions, with calcium influx acting as a crucial second messenger influencing synaptic plasticity. frontiersin.org

Functional NMDARs are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D), or in some cases, GluN3 subunits (GluN3A, GluN3B). frontiersin.orgmdpi.com The GluN2 subunits are particularly important as they contribute to the glutamate binding site and significantly influence the receptor's biophysical and pharmacological properties, including channel open time, decay kinetics, and sensitivity to endogenous modulators like protons and zinc. rupress.orgnih.govmdpi.com Different GluN2 subunits exhibit distinct spatial and temporal distribution patterns throughout the brain, providing an opportunity for subunit-specific modulation. mdpi.comemory.edu In mature neurons, GluN2B-containing NMDARs are present as both diheteromeric (GluN1/GluN2B) and triheteromeric (GluN1/GluN2A/GluN2B) receptors. frontiersin.orgrupress.org

Therapeutic Relevance of NMDAR Modulation in Affective Disorders

Dysregulation of NMDAR-mediated glutamatergic signaling has been linked to the pathophysiology of various psychiatric disorders, including mood disorders like depression. oatext.compnas.orgfrontiersin.orgnih.gov Abnormal NMDAR activation is thought to be involved in the occurrence and development of these conditions. nih.gov

The exploration of NMDAR modulation for depression treatment gained significant traction following the observation that ketamine, a non-competitive NMDAR antagonist, could produce rapid antidepressant effects. oatext.comnih.govfrontiersin.orgamazon.comnih.gov Early studies with phencyclidine (PCP), another NMDAR antagonist, in the mid-20th century provided initial insights, although its use was limited by significant psychotomimetic effects. nih.gov Ketamine, designed with a shorter duration of action and fewer adverse effects than PCP, demonstrated rapid and sustained antidepressant effects in patients with MDD, including those with treatment-resistant depression (TRD). nih.govfrontiersin.orgnih.gov This finding challenged the prevailing monoaminergic hypothesis of depression and highlighted the glutamatergic system as a viable therapeutic target. nih.gov

The discovery of ketamine's rapid antidepressant action has ushered in a new paradigm in the search for faster-acting therapies for depression. oatext.comamazon.comresearchgate.netportlandpress.com Unlike conventional antidepressants that may take weeks to show efficacy, rapid-acting agents aim to provide quicker symptom relief, addressing a significant unmet medical need. oatext.comnih.govresearchgate.netportlandpress.com Research into the mechanisms underlying the rapid effects of NMDAR antagonists suggests involvement of a glutamate surge, activation of AMPA receptors, and enhanced synaptogenesis in the prefrontal cortex via the mTOR pathway. nih.gov Other proposed mechanisms include the modulation of synaptic plasticity and the blockade of spontaneous NMDAR-mediated transmission. frontiersin.org

While ketamine and its enantiomer esketamine have shown promise, they are associated with dissociative and psychotomimetic side effects. oatext.comnih.govwikipedia.org This has motivated the development of NMDAR modulators with potentially improved side effect profiles. oatext.comfrontiersin.org Novel approaches include targeting specific NMDAR subtypes or allosteric sites, as well as exploring positive allosteric modulators (PAMs) and partial agonists. oatext.comemory.edufrontiersin.orgfrontiersin.org

Rationale for GluN2B Subunit-Specific Modulation

The differential distribution and functional roles of NMDAR subtypes, particularly those containing the GluN2B subunit, provide a rationale for developing subunit-specific modulators. GluN2B-containing NMDARs have distinct pharmacological properties and have been implicated in various neurological and psychiatric conditions. frontiersin.orgmdpi.com

Developing subtype-specific modulators offers potential advantages, including the ability to target NMDARs in specific brain regions and potentially reduce off-target effects compared to broad NMDAR antagonists. nih.govemory.edu Negative allosteric modulation of GluN2B-containing NMDARs, in particular, is being investigated for its potential therapeutic utility in conditions like MDD. nih.govnewdrugapprovals.orgmedkoo.com This approach aims to selectively modulate NMDAR activity without completely blocking the receptor, potentially mitigating some of the adverse effects associated with non-selective antagonists.

BMS-986163 is a compound developed as a negative allosteric modulator specifically targeting the GluN2B subunit. nih.govnewdrugapprovals.orgacs.orgmedkoo.commedchemexpress.com Its development is based on the hypothesis that selective modulation of GluN2B-containing NMDARs could offer a therapeutic benefit in neuropsychiatric disorders, such as major depressive disorder, with a potentially more favorable profile than non-selective NMDAR antagonists. nih.govacs.org

Properties

CAS No.

1801151-09-6

Molecular Formula

C23H28FN2O5P

Molecular Weight

462.4582

IUPAC Name

4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate

InChI

InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1

InChI Key

ZPUVTBAQHJFPHE-BHDDXSALSA-N

SMILES

O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-986163;  BMS 986163;  BMS986163.

Origin of Product

United States

Discovery and Medicinal Chemistry of Bms 986163 and Its Active Parent, Bms 986169

Compound Identification and Structural Class

BMS-986169, the active form, is a small molecule belonging to the structural class of piperidinyl pyrrolidinones. nih.govmedkoo.commedchemexpress.comprobechem.com Its chemical name is (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one. medkoo.com BMS-986163 is the dihydrogen phosphate (B84403) prodrug of BMS-986169, designed to improve aqueous solubility for intravenous administration. nih.govmedkoo.comacs.org

Chemical Design Strategy for GluN2B Negative Allosteric Modulators (NAMs)

The design strategy for GluN2B NAMs like BMS-986169 was guided by pharmacophore models derived from known GluN2B antagonists, such as Ifenprodil (B1662929). nih.gov These models typically feature two nonpolar aromatic rings linked by a segment that often includes a basic nitrogen and spans a specific distance (e.g., 9–11 Å). nih.gov To enhance selectivity and maintain desirable drug-like properties, the design efforts focused on incorporating heteroatom-containing linkers with nonplanar conformational restrictions. nih.gov

Identification of Conformationally Restricted Piperidinyl Pyrrolidinone Chemotypes

The incorporation of two independent ring constraints into the molecular design led to the identification of the piperidinyl pyrrolidinone chemotype as a promising lead series for GluN2B NAMs. nih.gov An early lead compound within this class, BMT-108908, demonstrated potent rat GluN2B binding affinity (Kᵢ = 1.4 nM) and robust functional inhibition in Xenopus oocytes (IC₅₀ = 4.2 nM). nih.gov It also showed dose-dependent ex vivo GluN2B receptor occupancy in mouse brain. nih.gov

Structure-Activity Relationship (SAR) Studies and Lead Optimization

Extensive SAR studies were conducted to optimize the properties of the piperidinyl pyrrolidinone lead series, focusing on improving target affinity, selectivity, and pharmacokinetic characteristics. nih.gov

Modulation of Nitrogen Basicity and Functional Properties

Modulating the basicity of the nitrogen atom within the piperidine (B6355638) ring was a key aspect of the SAR studies. nih.gov The classic pharmacophore for hERG inhibition, a common off-target liability for compounds with basic nitrogens and aromatic/hydrophobic groups, overlaps with the GluN2B pharmacophore. nih.gov To mitigate hERG activity, strategies were explored to disrupt the interactions of the basic nitrogen with hERG residues. nih.gov Electronic modulation, particularly through the inductive effects of fluorine substitution on the piperidine ring, proved effective in reducing nitrogen basicity and attenuating hERG inhibition within this chemotype. nih.gov

Impact of Fluorine Substitution on Receptor Interactions and Selectivity

Fluorine substitution on the piperidine core was found to be crucial for optimizing the profile of the GluN2B NAMs. nih.gov Specifically, β-fluorine atom substitution was effective in reducing the basicity of the piperidine nitrogen, which in turn helped to ameliorate hERG inhibition. nih.gov Diastereomers with monofluoro and difluoro substitutions on the piperidine demonstrated strong GluN2B binding affinity, comparable to the parent molecule. nih.gov Importantly, these fluorinated compounds, including the optimized lead BMS-986169, exhibited weak hERG inhibition and high ex vivo brain GluN2B occupancy in rodents. nih.gov

The optimized lead, BMS-986169, with (3S,4S) stereochemistry, displayed a favorable combination of potent target affinity (Kᵢ = 4.0 nM), high occupancy (95% at 3 mg/kg, i.v.), and weak hERG inhibition (IC₅₀ = 28 μM). nih.gov BMS-986169 showed high binding affinity for the GluN2B allosteric site (Kᵢ = 4.0-6.3 nM) and selectively inhibited GluN2B receptor function in cells (IC₅₀ = 24 nM). medchemexpress.comprobechem.comnewdrugapprovals.orgmedchemexpress.comresearchgate.net It also demonstrated negligible activity against a panel of 40 other pharmacological targets. probechem.comnewdrugapprovals.orgresearchgate.net

Here is a summary of key binding and functional data for BMS-986169:

AssayTargetValue
Binding Affinity (Kᵢ)GluN2B4.0 - 6.3 nM
Functional Inhibition (IC₅₀)GluN2B24 nM
hERG Channel Inhibition (IC₅₀)hERG28.4 μM
Off-target activity (40 targets)VariousNegligible

Prodrug Design and Development Strategy for this compound

Despite the promising in vitro and in vivo pharmacological profile of BMS-986169, its poor aqueous solubility presented a challenge for intravenous administration. nih.govresearchgate.net To address this, a prodrug strategy was pursued, focusing on modifying the phenol (B47542) group present in BMS-986169 to improve water solubility. nih.gov

Several phenolic prodrugs were prepared, and the dihydrogen phosphate prodrug, this compound, was identified as having optimal properties for an intravenous agent. nih.govmedkoo.compatsnap.com this compound is a zwitterionic monohydrate with high aqueous solubility (19.9 mg/mL at pH 7.4). nih.gov It demonstrated good physical and chemical stability in the solid state and in aqueous solutions. nih.gov

A critical aspect of the prodrug design was ensuring rapid conversion to the active parent molecule, BMS-986169, after intravenous administration to achieve the desired exposure profile. nih.govmedkoo.compatsnap.com Studies showed that the conversion of this compound to BMS-986169 was rapid in vitro across preclinical species (rat, monkey, dog, human blood) and in vivo. nih.govmedkoo.comnewdrugapprovals.org

The synthesis of this compound from BMS-986169 was accomplished through a phosphorylation reaction using phosphorus oxychloride followed by hydrolytic workup. nih.gov The phosphate prodrug approach is a recognized strategy for enhancing the aqueous solubility and bioavailability of lipophilic drug candidates, leveraging the ubiquitous presence of alkaline phosphatase enzymes to cleave the phosphate ester and release the active parent drug. patsnap.com

This compound itself demonstrated no relevant in vitro biological activity, confirming its nature as a prodrug. nih.gov Intravenous administration of either BMS-986169 or this compound resulted in dose-dependent increases in GluN2B receptor occupancy ex vivo, confirming target engagement and effective cleavage of the prodrug. researchgate.netmedkoo.comnih.govresearchgate.netrssing.comresearchgate.net

The development of this compound as a water-soluble intravenous prodrug of BMS-986169 provided an optimized agent for the delivery of this GluN2B NAM. nih.govresearchgate.netmedkoo.com

Addressing Aqueous Solubility Challenges of BMS-986169

A significant challenge encountered with the parent molecule, BMS-986169, was its poor aqueous solubility. nih.govmedkoo.comresearchgate.netnih.gov The aqueous solubility of crystalline BMS-986169 at pH 7.4 was reported as 2 μg/mL. nih.gov While this solubility was sufficient for low-dose intravenous preclinical experiments, it was deemed not feasible for formulation and dose escalation required for toxicology studies and potential clinical investigations. nih.gov To overcome this limitation, prodrug modifications of the phenol group present in BMS-986169 were explored to enhance water solubility. nih.gov

Design of Phosphate Prodrug Linkages for Enhanced Systemic Exposure

To address the poor aqueous solubility of BMS-986169 and enable its intravenous administration, a water-soluble phosphate prodrug, this compound, was designed. nih.govmedkoo.comnewdrugapprovals.orgresearchgate.netpatsnap.com The strategy focused on modifying the phenol group of BMS-986169 with a phosphate linkage. nih.gov The dihydrogen phosphate prodrug, this compound, was identified as having optimal properties for an intravenous agent. nih.gov this compound is a zwitterionic monohydrate with significantly improved aqueous solubility of 19.9 mg/mL at pH 7.4. nih.gov A crucial aspect of the prodrug design was ensuring rapid conversion back to the active parent molecule, BMS-986169, after intravenous administration to achieve the desired exposure profile. nih.gov This conversion of this compound to BMS-986169 was shown to be rapid in vitro and in vivo across preclinical species. nih.govmedkoo.comnewdrugapprovals.orgresearchgate.net The phosphate prodrug approach is a recognized strategy for increasing the bioavailability of compounds with low hydrophilicity and poor cell membrane permeability by elevating aqueous solubility. patsnap.comresearchgate.net

Synthetic Methodologies and Process Development

The synthesis of BMS-986169 and its phosphate prodrug this compound involved specific strategies and process development to enable efficient scale-up for preclinical studies. newdrugapprovals.orgresearchgate.netresearchgate.netacs.org

Stereospecific Alkylation Strategies

The scale-up synthesis of BMS-986169 utilized a stereospecific SN2 alkylation strategy as a key step. newdrugapprovals.orgresearchgate.netresearchgate.netacs.org This approach is crucial for controlling the stereochemistry of the final product, which is essential for the pharmacological activity of chiral molecules like BMS-986169. google.com

Deoxyfluorination Reactions in Core Synthesis

A deoxyfluorination reaction was employed in the synthesis of the core structure of BMS-986169 to stereospecifically introduce a fluorine substituent. newdrugapprovals.orgresearchgate.netresearchgate.netacs.org This reaction utilized bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) as the reagent. newdrugapprovals.orgresearchgate.netpatsnap.comresearchgate.netacs.org The deoxyfluorination of a (hydroxyphenyl)hydroxypiperidinecarboxylate intermediate was performed with minimal rearrangement. patsnap.com

Phosphorylation Techniques for Prodrug Formation

The preparation of the phosphate prodrug this compound from the parent molecule BMS-986169 was achieved through phosphorylation of the phenol group. nih.govnewdrugapprovals.orgresearchgate.netrssing.comnewdrugapprovals.org A robust process for this conversion involved the reaction of BMS-986169 with phosphorus oxychloride (POCl3) followed by hydrolytic workup. nih.govnewdrugapprovals.orgresearchgate.netpatsnap.comresearchgate.netacs.org This direct phosphorylation technique was utilized in the scale-up synthesis. researchgate.netacs.org Other methodologies for introducing a phosphate group on a phenol were considered but not pursued due to potential incompatibility with other functional groups present in the molecule. researchgate.net

Scale-Up Synthesis Considerations for Preclinical Development

Efficient scale-up synthesis of both BMS-986169 and this compound was developed to provide active pharmaceutical ingredients (APIs) suitable for in vivo toxicological studies. newdrugapprovals.orgresearchgate.netresearchgate.netacs.org The optimized routes incorporated the stereospecific alkylation and deoxyfluorination strategies for the parent compound and a robust phosphorylation process for the prodrug. newdrugapprovals.orgresearchgate.netresearchgate.netacs.org These synthetic advancements were critical for providing sufficient quantities of material for preclinical evaluation. newdrugapprovals.orgresearchgate.netresearchgate.netacs.org

CompoundPubChem CID
This compoundNot readily available in search results, but linked to BMS-986169. nih.govmedkoo.comnewdrugapprovals.orgresearchgate.net PubChem search for structure may be needed.
BMS-986169Not readily available in search results, but linked to this compound. nih.govmedkoo.comnewdrugapprovals.orgresearchgate.netnih.govnewdrugapprovals.orgpatsnap.com PubChem search for structure may be needed.

Molecular and Cellular Pharmacology of Glun2b Modulation by Bms 986169

Prodrug Activation and Pharmacological Conversion in vitro

BMS-986163 was developed as a water-soluble phosphate (B84403) prodrug to overcome the poor aqueous solubility of its active parent molecule, BMS-986169, a potent negative allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor subtype GluN2B. nih.govnih.govnewdrugapprovals.org The design strategy required that the prodrug be rapidly and efficiently converted to the active parent compound following administration. nih.gov In vitro studies have demonstrated that this conversion is a rapid enzymatic process. nih.govnih.govnewdrugapprovals.orgpatsnap.com The prodrug itself exhibits no significant in vitro biological activity until this conversion occurs. nih.gov

Enzymatic Conversion of this compound to BMS-986169

The conversion of the prodrug this compound into its pharmacologically active parent, BMS-986169, is an efficient, enzyme-mediated hydrolytic process. nih.govpatsnap.com This biotransformation is crucial for the therapeutic action of the compound, as BMS-986169 demonstrates high binding affinity for the GluN2B allosteric site (Kᵢ = 4.0 nM) and selective functional inhibition (IC₅₀ = 24 nM). nih.govnih.govfigshare.comfigshare.com In vitro experiments have confirmed that this conversion is rapid across multiple preclinical species, a key characteristic for its development as an intravenous agent. nih.govnewdrugapprovals.org

Research findings indicate that when incubated at 37°C, this compound is quickly converted to BMS-986169 in the blood of various species. nih.gov This rapid transformation ensures that the active molecule becomes available systemically to engage its target.

In Vitro Conversion of this compound to BMS-986169 in Blood
SpeciesConversion RateReference
RatRapid nih.gov
MonkeyRapid nih.gov
DogRapid nih.gov
HumanRapid nih.gov

Role of Phosphatases (e.g., Alkaline Phosphatase) in Prodrug Hydrolysis

The primary mechanism for the in vitro and in vivo conversion of the this compound phosphate prodrug is hydrolysis catalyzed by phosphatase enzymes. patsnap.comdntb.gov.ua Specifically, alkaline phosphatases (ALPs) are key to this process. patsnap.com ALPs are a group of ubiquitous enzymes found throughout the body, including in blood serum, that catalyze the hydrolysis of organic phosphate monoesters. patsnap.comnih.govnih.gov

The phosphate prodrug strategy leverages the widespread presence and activity of enzymes like ALP. patsnap.comdntb.gov.ua this compound is a dihydrogen phosphate ester derivative of the phenolic group on BMS-986169. nih.gov Alkaline phosphatase efficiently cleaves this phosphate ester bond, releasing the active phenolic drug, BMS-986169, and inorganic phosphate. patsnap.commdpi.com This enzymatic action is a well-established and reliable method for prodrug activation, ensuring predictable and rapid release of the parent drug. patsnap.comdntb.gov.ua

Preclinical Pharmacological Characterization of Bms 986163 and Bms 986169

Target Engagement Studies in Rodent Models

Ex vivo GluN2B Receptor Occupancy Assessment

Following intravenous administration, both BMS-986163 and its active form, BMS-986169, demonstrated robust engagement of GluN2B receptors in the brains of rodents. nih.govnih.govpatsnap.comfigshare.com Studies have indicated that achieving a brain GluN2B receptor occupancy of over 70% is correlated with significant antidepressant-like effects in rodent models. nih.gov For instance, a predecessor compound, BMT-108908, achieved 75% brain GluN2B receptor occupancy, which corresponded with a significant decrease in immobility in the mouse forced swim test. nih.gov

BMS-986169 itself has shown high binding affinity for GluN2B receptors not only in rats but also in monkeys and humans, with Kᵢ values of 4.0 nM, 6.3 nM, and 5.2 nM, respectively. nih.gov

In vivo Functional Inhibition of NMDAR Binding (e.g., [3H]MK-801 binding)

The functional consequence of GluN2B receptor occupancy by this compound was assessed through the inhibition of in vivo [3H]MK-801 binding in rats. nih.gov MK-801 is an open-channel blocker of the NMDA receptor, and its binding provides a measure of receptor activity. nih.gov this compound produced a robust, dose-dependent inhibition of [3H]MK-801 binding, confirming that its engagement of the GluN2B receptor translates to a functional inhibition of NMDA receptor activity in a living system. nih.gov

Studies with other GluN2B antagonists have shown that they can produce a partial, yet significant, inhibition of [3H]MK-801 binding, typically reaching a maximum of around 60%. nih.gov This is in contrast to non-selective NMDA receptor channel blockers like ketamine, which can achieve complete inhibition. nih.gov

Behavioral Phenotyping in Animal Models of Affective Disorders

Antidepressant-Like Activity in Rodent Behavioral Paradigms (e.g., Forced Swim Test, Novelty-Suppressed Feeding)

This compound and BMS-986169 have demonstrated significant antidepressant-like activity in established rodent behavioral models. nih.govnih.govpatsnap.comfigshare.com In the novelty-suppressed feeding (NSF) test, which is sensitive to chronic antidepressant treatment, intravenous administration of the prodrug this compound resulted in a dose-dependent decrease in the latency to feed in mice. nih.govsamuelslab.comresearchwithrutgers.com This behavioral paradigm is based on the conflict between the drive to eat after a period of food deprivation and the anxiety associated with a novel, brightly lit environment. samuelslab.comresearchwithrutgers.com

In the mouse forced swim test (mFST), a widely used screening tool for antidepressants, a related compound, BMT-108908, produced a dose-dependent reduction in immobility time. nih.govnih.govnih.gov This effect is indicative of an antidepressant-like profile. nih.govnih.gov A minimum effective dose was correlated with brain GluN2B receptor occupancy levels of 75%. nih.gov

Comparison with Established NMDAR Modulators (e.g., Ketamine, Traxoprodil)

The preclinical profile of BMS-986169 distinguishes it from other NMDA receptor modulators like ketamine and traxoprodil. nih.govdntb.gov.ua While ketamine, a non-selective NMDA receptor antagonist, is known for its rapid antidepressant effects, it is also associated with dissociative side effects. nih.govdntb.gov.ua In contrast, BMS-986169 did not produce dissociative effects in monkeys. nih.gov

Traxoprodil, another GluN2B-selective NAM, has also shown antidepressant potential in preclinical and early clinical studies. nih.govwikipedia.org However, its development was halted due to cardiovascular safety concerns. nih.gov this compound and its active parent molecule represent a potential advancement by demonstrating a favorable preclinical safety profile. nih.gov

Assessment of Cognitive and Locomotor Effects in Preclinical Species (e.g., Working Memory, Hyperlocomotion)

A key differentiator for BMS-986169 is its favorable profile regarding cognitive and locomotor effects compared to other NMDA receptor modulators. nih.gov Unlike ketamine, which can induce hyperlocomotion in rodents, BMS-986169 displayed only marginal effects on locomotor activity in mice. nih.gov This suggests a lower potential for psychostimulant-like side effects.

Furthermore, the selective action on the GluN2B subunit may spare cognitive functions that are more broadly affected by non-selective NMDA receptor antagonists. While specific working memory tests for this compound are not detailed in the provided context, the lack of significant locomotor and dissociative effects in preclinical species points towards a potentially improved tolerability profile. nih.gov

Data Tables

Table 1: Ex vivo GluN2B Receptor Binding Affinity of BMS-986169

Species Kᵢ (nM)
Rat 4.0
Monkey 6.3
Human 5.2

Data sourced from Marcin et al., 2018. nih.gov

Table 2: Behavioral Effects of this compound/BMS-986169 in Rodent Models

Behavioral Test Species Effect
Novelty-Suppressed Feeding Mouse Dose-dependent decrease in latency to feed
Locomotor Activity Mouse Marginal effects on hyperactivity

Data sourced from Marcin et al., 2018. nih.gov

Electrophysiological Characterization in Preclinical Models

In preclinical evaluations, the electrophysiological effects of this compound and its active parent molecule, BMS-986169, were assessed, particularly focusing on their impact on synaptic plasticity. nih.govresearchgate.net A key measure of synaptic plasticity is long-term potentiation (LTP), a process involving the strengthening of synapses that is considered a crucial cellular mechanism underlying learning and memory. youtube.comyoutube.com

Administration of this compound or BMS-986169 in rats led to a notable enhancement of ex vivo hippocampal long-term potentiation. nih.govresearchgate.net This effect was observed to be sustained for 24 hours after the initial dosing. nih.gov The observed synaptic strengthening is consistent with effects seen with other N-methyl-D-aspartate (NMDA) receptor modulators. nih.gov BMS-986169, the active moiety, is a negative allosteric modulator (NAM) selective for the GluN2B subtype of the NMDA receptor. nih.govnih.gov The modulation of LTP is a significant finding, as it provides insight into the compound's potential to influence the cellular processes of neuroplasticity. nih.govresearchgate.netnih.gov

Table 1: Summary of Findings on Hippocampal Long-Term Potentiation

Compound Model System Key Finding Duration of Effect Citation
This compound Rat Increased ex vivo hippocampal LTP 24 hours nih.gov, researchgate.net
BMS-986169 Rat Enhanced ex vivo hippocampal LTP 24 hours nih.gov, nih.gov, researchgate.net

Quantitative electroencephalography (qEEG) serves as a valuable translational tool in drug development, allowing for the assessment of a compound's pharmacodynamic effects on the central nervous system across different species, including humans. nih.govnih.govtranspharmation.com It involves the digital analysis of EEG signals to measure brain activity, often by examining the power within various frequency bands (e.g., delta, theta, alpha, beta, gamma). frontiersin.orgmdpi.com

In preclinical studies involving cynomolgus monkeys, this compound was shown to produce robust and significant changes in the qEEG power band distribution. nih.govresearchgate.net This finding is critical as it establishes a measurable, translatable biomarker of the compound's activity in the brain. nih.gov The ability to detect these electrophysiological changes provides a method to demonstrate target engagement and to help guide the assessment of pharmacodynamic activity in subsequent human studies. nih.govresearchgate.netnih.gov While specific details on the direction of power band shifts (e.g., increases or decreases in specific frequencies) for this compound are not extensively detailed in the provided sources, the confirmation of a distinct qEEG signature underscores its utility as a pharmacodynamic marker. nih.govresearchgate.net

Preclinical Pharmacokinetics and Metabolism

Prodrug Conversion Kinetics in vivo across Preclinical Species

The conversion of the prodrug BMS-986163 to its active parent molecule, BMS-986169, has been observed to be rapid in vitro and in vivo across preclinical species, including rat, monkey, dog, and human blood at 37 °C. nih.govnewdrugapprovals.orgmedkoo.comfigshare.com While the in vivo conversion was not entirely quantitative, the rapid conversion rate supported further in vivo studies. nih.gov Intravenous administration of both this compound and BMS-986169 resulted in robust levels of ex vivo GluN2B target engagement in rodents, confirming effective cleavage of the prodrug. nih.govfigshare.comresearchgate.netnih.govrssing.comresearchgate.net

Disposition of BMS-986169 and its Metabolites in Preclinical Models

Following intravenous administration, BMS-986169 demonstrated high clearance in rodents and moderate clearance in higher species. nih.gov The volume of distribution was high in mice but moderate in rats, monkeys, and dogs. nih.gov The plasma half-life of the drug was short across all species studied. nih.gov Total drug exposure (AUClast) was at least twofold higher in monkeys and dogs compared to rodents. nih.gov

Metabolic Pathways and Metabolite Identification (e.g., carboxylic acid, N-H lactam metabolites)

Biotransformation studies conducted in microsomes and hepatocytes revealed the rapid turnover of BMS-986169, leading to the formation of more than 15 unique metabolites. nih.gov Across preclinical species, the most prominent circulating metabolites identified were the carboxylic acid metabolite (met-1) and the N-H lactam metabolite (met-2). nih.gov These metabolites are formed through specific metabolic pathways: met-1 results from the oxidation of the p-tolyl methyl group, while met-2 is generated via N-dealkylation of the lactam. nih.gov The structures of both met-1 and met-2 were confirmed through independent syntheses. nih.gov

Brain-to-Plasma Ratios in Preclinical Species

The brain-to-plasma ratio of BMS-986169 was evaluated in preclinical species. In mice, a favorable brain-to-plasma ratio of 2.8 was observed. nih.gov This ratio is consistent with properties that suggest good brain uptake for BMS-986169, such as its low polar surface area and LogD value. nih.gov

Serum Protein Binding in Preclinical Species

Serum protein binding of BMS-986169 was found to be consistent across preclinical species, with average free fractions ranging between 6% and 12%. nih.gov This indicates that a relatively consistent proportion of the active compound is unbound and potentially available to exert pharmacological effects across different species.

Preclinical Pharmacokinetic Parameters of BMS-986169 nih.gov

SpeciesClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (h)Oral Bioavailability (F%)
MouseHighHighShortPoor
RatHighModerateShortPoor
MonkeyModerateModerateShortBetter than rodents
DogModerateModerateShortBetter than rodents

Note: Specific numerical values for clearance, volume of distribution, and half-life were not consistently provided across all species in the source, hence descriptive terms are used where exact numbers are unavailable.

Serum Protein Binding of BMS-986169 nih.gov

SpeciesAverage Free Fraction (%)
Preclinical Species (Across)6 - 12

Brain-to-Plasma Ratio of BMS-986169 nih.gov

SpeciesBrain-to-Plasma Ratio
Mouse2.8

Neurobiological Mechanisms Underlying Antidepressant Like Effects

Role of Synaptic Plasticity and Synaptogenesis

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a fundamental mechanism underlying learning, memory, and potentially the pathophysiology and treatment of mood disorders like major depressive disorder nih.govresearchgate.netcmaj.ca. NMDARs, particularly those containing the GluN2B subunit, are critically involved in activity-dependent synaptic plasticity, including long-term potentiation (LTP) nih.govresearchgate.net. LTP is a persistent strengthening of synapses based on recent patterns of activity and is often used as a cellular model for learning and memory nih.govresearchgate.net.

Preclinical studies with the active form, BMS-986169, have demonstrated enhanced ex vivo hippocampal long-term potentiation in rats that was sustained for 24 hours after administration nih.govresearchgate.netmedkoo.com. This finding is consistent with the hypothesis that modulation of NMDARs, including GluN2B-containing receptors, can promote synaptic strengthening, a process believed to contribute to the rapid and sustained antidepressant effects observed with some glutamatergic agents nih.govnih.govresearchgate.netresearchgate.netresearchgate.net. The ability of BMS-986169 to enhance LTP suggests a potential for promoting synaptic plasticity, which could underlie its antidepressant-like activity.

Synaptogenesis, the formation of new synapses, is another form of neuroplasticity that has been implicated in the mechanism of action of rapid-acting antidepressants nih.govnih.gov. While the search results primarily focus on synaptic plasticity as measured by LTP, the involvement of intracellular signaling pathways downstream of NMDAR modulation (discussed in the next section) are known to play a role in promoting synaptogenesis nih.govnih.gov. Therefore, the effects of BMS-986163 on these pathways suggest a potential, albeit indirect, role in synaptogenesis as part of its neurobiological mechanism.

Potential for Sustained Neuroplastic Changes

A notable characteristic of rapid-acting antidepressants like ketamine is their ability to induce antidepressant effects that outlast the presence of the drug in the body dntb.gov.uaresearchgate.net. This suggests that these agents induce sustained neuroplastic changes in brain circuits involved in mood regulation dntb.gov.uanih.gov. The observed sustained enhancement of hippocampal LTP for 24 hours after a single dose of BMS-986169 in rats provides preclinical evidence supporting the potential for this compound to induce lasting changes in synaptic function nih.govresearchgate.netmedkoo.com.

The hypothesis is that the transient modulation of NMDARs by agents like this compound initiates a cascade of events involving the activation of intracellular signaling pathways and the promotion of synaptic plasticity and potentially synaptogenesis nih.govnih.gov. These structural and functional changes in neuronal connectivity are thought to be more enduring than the presence of the drug itself, contributing to sustained therapeutic effects dntb.gov.uanih.gov. The focus on GluN2B-containing NMDARs is particularly relevant, as these receptors play a significant role in synaptic plasticity mechanisms believed to be critical for long-term changes in neuronal systems nih.govresearchgate.net.

Differentiation from Ketamine-Induced Neurobiological Effects

While both this compound (via its active form BMS-986169) and ketamine modulate NMDAR activity and show antidepressant-like effects in preclinical models, there are key differences in their specific mechanisms and observed neurobiological profiles nih.govnih.govnih.govresearchgate.netresearchgate.net. Ketamine is a noncompetitive channel blocker of the NMDAR, affecting all subtypes nih.govnih.gov. In contrast, BMS-986169 is a selective negative allosteric modulator of the GluN2B subunit nih.govmedchemexpress.comnih.govnewdrugapprovals.org. This difference in target specificity and mode of action is hypothesized to lead to distinct downstream effects.

One significant difference observed in preclinical studies relates to behavioral effects. Unlike ketamine, BMS-986169 did not produce dissociative effects in monkeys or significant locomotor hyperactivity in mice nih.govresearchgate.netresearchgate.netmedkoo.com. This suggests a potentially different profile in terms of psychoactive effects compared to ketamine, which are often associated with its broader NMDAR blockade nih.govresearchgate.net. However, BMS-986169 did produce a transient working memory impairment in monkeys that correlated with plasma exposure researchgate.netresearchgate.netmedkoo.com.

Despite these differences, both this compound/BMS-986169 and ketamine have demonstrated antidepressant-like activity in rodent behavioral models, such as the forced swim test researchgate.netmedkoo.com. Both have also been shown to enhance hippocampal LTP, indicating a shared capacity to promote synaptic potentiation nih.govresearchgate.netmedkoo.com. The convergent effects on synaptic plasticity and intracellular signaling pathways (like mTOR and AMPA receptor activation) are considered key to their shared rapid antidepressant potential, even though the initial trigger and the precise cascade of events may differ due to their distinct interactions with the NMDAR complex nih.govnih.govnih.gov. The differentiation in behavioral profiles, particularly the lack of dissociative effects with BMS-986169, highlights the potential for developing NMDAR modulators with improved tolerability profiles compared to ketamine nih.govresearchgate.netresearchgate.netmedkoo.com.

Advanced Research Methodologies and Translational Approaches Preclinical

Application of Predictive Models in Drug Discovery

Predictive models play a crucial role in modern drug discovery by aiming to forecast the success or failure of potential drug candidates early in the research and development process. bms.com This reduces the need for extensive iterative trial and error, thereby improving productivity. bms.com High-quality datasets are essential for fueling these predictive models, enabling researchers to make faster decisions and prioritize potential molecules. bms.com

Integration of Artificial Intelligence and Machine Learning in Compound Prioritization

Virtual Screening and Generative Molecular Design

Virtual screening and generative molecular design are computational approaches used in the early stages of drug discovery. Generative molecular design, in particular, has seen a resurgence, promising to enhance the efficiency of the design-make-test-analyze cycle by computationally exploring vast chemical spaces that are beyond the reach of traditional virtual screening techniques. nih.govresearchgate.net While many generative models have historically relied solely on small-molecule information, there is a growing focus on integrating protein structure to optimize de novo molecule generation, aiming to maximize predicted on-target binding affinity. nih.gov Algorithms like Scalable Active Learning via Synthon Acquisition (SALSA) are being developed for efficient virtual screening in ultra-large combinatorial chemical spaces, addressing limitations of exhaustive screening and traditional generative methods in scenarios involving multi-vector expansion where the number of possible molecules is immense. themoonlight.io This method extends pool-based active learning by factoring the modeling and acquisition process over synthon or fragment choices. themoonlight.io

Development and Validation of Preclinical Biomarkers

The development and validation of preclinical biomarkers are critical for understanding drug activity and facilitating the translation of findings to clinical studies. Biomarkers can provide insights into target engagement and pharmacodynamic activity. nuvisan.comsapient.bio

Translational Biomarkers for Target Engagement and Pharmacodynamic Activity

Translational biomarkers are essential tools for bridging the gap between preclinical and clinical studies, particularly for assessing target engagement and pharmacodynamic activity. sapient.bioscispace.com Target engagement biomarkers help confirm if a drug interacts with its intended target and can elucidate the drug's mechanism of action. sapient.bio This can be measured directly, for instance, by assessing target occupancy, or indirectly, by measuring changes in biochemical pathways downstream of the target. sapient.bio Pharmacodynamic (PD) biomarkers provide mechanistic evidence of the drug's effect following target binding. sapient.bio

In the case of BMS-986163, preclinical studies have utilized translational measures to assess its pharmacodynamic activity. This compound produced robust changes in the quantitative electroencephalogram (EEG) power band distribution, a translational measure that can be used to assess pharmacodynamic activity in healthy humans. researchgate.netresearchgate.netresearchgate.netresearchgate.net Intravenous administration of either BMS-986169 or this compound dose-dependently increased GluN2B receptor occupancy, confirming target engagement. researchgate.netresearchgate.net This was further supported by the inhibition of in vivo [³H]MK-801 binding. researchgate.netmedkoo.com These findings demonstrate the utility of these preclinical biomarkers in confirming the engagement of this compound with its intended target and assessing its downstream effects.

High-Throughput Screening and Optimization Strategies in Drug Discovery

High-throughput screening (HTS) is a widely used process in drug discovery that enables the automated testing of large libraries of chemical or biological compounds against a specific biological target. bmglabtech.comnih.gov HTS accelerates target analysis and is cost-effective for screening large compound libraries. bmglabtech.com The primary goal of HTS is to identify "hits" or "leads" – candidates that show a desired effect on the target. bmglabtech.com These hits then serve as starting points for further steps in the drug discovery pipeline, such as drug design and optimization. bmglabtech.com

HTS involves several key steps, including sample and compound library preparation, establishing methods suitable for lab automation, configuring robotic workstations, and acquiring and handling data. bmglabtech.com While HTS is effective for identifying initial hits, it does not typically assess all properties critical for drug development, such as toxicity and bioavailability. bmglabtech.com Therefore, the hits identified through HTS require further optimization. bmglabtech.com

Optimization strategies following HTS focus on improving the properties of the identified leads. This can involve medicinal chemistry efforts to enhance parameters such as binding potency, pharmacokinetic properties, and selectivity against off-targets. researchgate.net For challenging targets, a more complex assay development process and intensive optimization of primary assay conditions may be required to maximize the chances of success. evotec.com The selection of a high-quality compound library with diverse chemical structures and favorable physicochemical properties is also crucial for mitigating risks in drug discovery and improving the quality of hits identified through HTS. evotec.com

This compound and its parent molecule BMS-986169 were identified from a drug discovery effort. researchgate.netnih.govresearchgate.net While the specific details of the HTS campaign that led to their discovery are not explicitly detailed in the provided text, HTS is a standard method in the pharmaceutical industry for identifying initial hits against specific targets like GluN2B. bmglabtech.comnih.gov The subsequent characterization and optimization of BMS-986169, including the development of the water-soluble prodrug this compound to address solubility issues, exemplify the optimization strategies applied to leads identified in drug discovery programs. researchgate.netnih.govmedkoo.com

Data Table: Preclinical Binding and Functional Activity of BMS-986169

ParameterValueContextSource
GluN2B Allosteric Site Binding Affinity (Ki)4.03 - 6.3 nMHuman GluN2B receptor researchgate.net / GluN2B allosteric site nih.gov researchgate.netnih.gov
GluN2B Receptor Function Inhibition (IC50)24.1 nMHuman N-methyl-D-aspartate receptor subtypes in Xenopus oocytes researchgate.net / GluN2B receptor function in cells nih.gov researchgate.netnih.gov
hERG Channel Inhibition (IC50)28.4 µMWeak inhibition researchgate.net researchgate.net

Data Table: Preclinical Target Engagement and Activity of this compound and BMS-986169

CompoundAdministration RouteEffect on GluN2B Receptor OccupancyEffect on in vivo [³H]MK-801 bindingEffect in Mouse Forced Swim TestEffect on Novelty Suppressed Feeding LatencyEffect on Ex Vivo Hippocampal Long-Term PotentiationEffect on Quantitative EEG Power Band Distribution
BMS-986169IntravenousDose-dependent increase researchgate.netInhibition researchgate.netReduced immobility researchgate.netDecreased researchgate.netIncreased (24 hours post-administration) researchgate.netNot specified in this context
This compoundIntravenousDose-dependent increase researchgate.netInhibition researchgate.netNot specified in this contextDecreased (24 hours post-administration) researchgate.netIncreased (24 hours post-administration) researchgate.netRobust changes (translational measure) researchgate.netresearchgate.netresearchgate.netresearchgate.net

Future Directions in Glun2b Modulator Research

Exploration of Novel GluN2B Allosteric Sites

BMS-986163's active metabolite, BMS-986169, acts on the ifenprodil (B1662929) allosteric binding site, located at the interface between the GluN1 and GluN2B subunits. nih.govpatsnap.com While this site has been a successful target for achieving subtype selectivity, the future of GluN2B modulator research involves identifying and characterizing novel allosteric sites on the receptor complex. mdpi.combris.ac.uk The NMDA receptor's large, multi-domain structure presents numerous potential binding pockets beyond the well-established ifenprodil site. researchgate.net

The exploration of new sites is driven by several key objectives:

Achieving Different Modulatory Profiles: Novel sites may allow for more nuanced control over receptor function, such as influencing channel gating kinetics or altering the receptor's affinity for co-agonists without producing a full inhibitory effect. This could lead to therapeutics with unique functional outcomes compared to ifenprodil-site NAMs.

Improving Subtype Selectivity: While BMS-986169 is highly selective for GluN2B, targeting alternative sites could provide different or even superior selectivity profiles, further minimizing off-target effects on other NMDA receptor subtypes (e.g., GluN2A, GluN2C, GluN2D). bris.ac.uk

Overcoming Resistance or Saturation: In long-term treatment paradigms, the existence of alternative allosteric sites could provide therapeutic options if efficacy at the ifenprodil site diminishes.

Advances in structural biology, including cryo-electron microscopy, are critical for identifying these new potential binding domains. patsnap.com By mapping the receptor's structure with high resolution, researchers can rationally design compounds that bind to previously uncharacterized regulatory sites, opening new avenues for therapeutic intervention. patsnap.commdpi.com

Refinement of Prodrug Strategies for Improved Delivery

The development of this compound as a dihydrogen phosphate (B84403) prodrug was a strategic solution to the poor aqueous solubility of its active parent compound, BMS-986169, enabling intravenous administration. nih.gov This approach leverages endogenous alkaline phosphatase enzymes to rapidly convert the soluble prodrug into the active, more lipophilic molecule in the body. nih.govpatsnap.com While effective, this represents just one of several strategies for delivering drugs to the central nervous system (CNS). Future research is focused on refining and diversifying these methods to enhance brain penetration and optimize pharmacokinetic profiles. mdpi.com

One area of refinement is the "lock-in" principle, where a lipophilic prodrug crosses the blood-brain barrier (BBB) and is then converted by brain-specific enzymes into a more polar, active form. mdpi.com This active molecule is effectively trapped within the CNS, potentially prolonging its therapeutic action and reducing peripheral exposure. mdpi.com Another advanced strategy involves hijacking the brain's own transport systems. nih.gov By attaching the parent drug to molecules that are recognized by active transporters at the BBB, such as amino acid or glucose transporters, it may be possible to shuttle the therapeutic agent into the brain more efficiently. nih.govresearchgate.net

StrategyMechanismPrimary AdvantageExample/Concept
Phosphate Ester ProdrugIncreases aqueous solubility; cleaved by ubiquitous alkaline phosphatases. nih.govpatsnap.comEnables IV formulation for poorly soluble drugs. nih.govThis compound
Lipidization/"Lock-In"Increases lipophilicity to enhance passive diffusion across the BBB, followed by enzymatic conversion to a polar, active form that is trapped in the CNS. mdpi.comPotentially prolonged CNS exposure and reduced peripheral side effects.Heroin (converted to morphine in the brain)
Transporter-Mediated DeliveryThe drug is conjugated to a ligand (e.g., an amino acid) recognized by an active transporter at the BBB. nih.govImproved efficiency and specificity of brain uptake. nih.govL-DOPA (utilizes the large neutral amino acid transporter)

Investigation of Broader Neuropsychiatric Applications Beyond Depression

While this compound was developed with a focus on major depressive disorder, the foundational role of GluN2B-containing NMDA receptors in synaptic plasticity and excitotoxicity suggests a much broader therapeutic potential. nih.govpatsnap.com Dysregulation of GluN2B signaling is implicated in a wide range of CNS disorders, making it a compelling target for conditions beyond depression. mdpi.comdntb.gov.ua

Future research is actively investigating the utility of GluN2B NAMs in several areas:

Neurodegenerative Diseases: In conditions like Alzheimer's disease, excessive NMDA receptor activity (excitotoxicity) is believed to contribute to neuronal cell death. mdpi.commdpi.com Selective GluN2B modulators could potentially offer a neuroprotective effect by dampening this pathological signaling without completely blocking essential synaptic functions. patsnap.com

Chronic Pain and Opioid Tolerance: GluN2B receptors play a key role in the central sensitization processes that underlie chronic and neuropathic pain. nih.govnih.gov Furthermore, their overactivation is linked to the development of tolerance to opioid analgesics. nih.govemory.edu Selective NAMs could therefore serve as novel analgesics or as adjunct therapies to reduce the required dose of opioids and mitigate the development of tolerance. nih.govemory.edu

Ischemic Brain Injury: Following a stroke, a massive release of glutamate (B1630785) leads to excitotoxic cell death mediated in part by GluN2B-containing NMDA receptors. researchgate.net A selective NAM could be a candidate for limiting neuronal damage in the acute post-stroke period.

Potential ApplicationRationale for Targeting GluN2B
Chronic Neuropathic PainGluN2B is critical for central sensitization in the spinal cord and brain, a key mechanism in the establishment of chronic pain states. nih.gov
Opioid ToleranceOveractivation of GluN2B-containing NMDA receptors is implicated in the cellular adaptations that lead to reduced analgesic effects of opioids over time. nih.govemory.edu
Alzheimer's DiseaseGluN2B-mediated excitotoxicity is thought to contribute to the neuronal loss characteristic of the disease. mdpi.com
Ischemic StrokeInhibition of GluN2B may reduce the excitotoxic neuronal damage that occurs following loss of blood flow to the brain. researchgate.net
Spinal Cord InjuryModulating GluN2B signaling may reduce neuropathic pain and influence neural circuit remodeling after injury. nih.gov

Challenges and Opportunities in Developing NMDAR-Targeting Therapeutics with Reduced Liabilities

The development of any drug targeting the NMDA receptor is a delicate balance. These receptors are fundamental to learning, memory, and normal synaptic transmission, and their excessive inhibition can lead to significant adverse effects. mdpi.comnih.gov The primary challenge is to achieve a therapeutic effect without disrupting physiological brain function.

Challenges:

Narrow Therapeutic Window: The line between reducing pathological NMDAR overactivation and impairing normal function is thin. Excessive blockade can lead to cognitive deficits and psychotomimetic effects, similar to those seen with non-selective antagonists like ketamine. dntb.gov.ua

Subunit-Specific Roles: Different GluN2 subunits (A, B, C, D) have distinct distributions and physiological roles in the brain. mdpi.com While targeting GluN2B offers selectivity, it is crucial to fully understand the consequences of inhibiting this specific subunit in various brain circuits and over long durations.

Pharmacokinetic Complexity: Achieving and maintaining optimal drug concentrations in the brain is difficult. The compound must efficiently cross the BBB, engage the target receptor for the desired duration, and then be cleared without accumulating or causing toxicity. researchgate.net

Opportunities:

Allosteric Modulation: The greatest opportunity lies in the use of allosteric modulators rather than direct channel blockers. NAMs like BMS-986169 offer a more subtle, "dimmer-switch" approach, dampening receptor activity without completely turning it off. mdpi.compatsnap.com This allows for the preservation of baseline physiological function, which is a significant advantage over orthosteric antagonists. patsnap.com

Enhanced Selectivity: Continued advances in medicinal chemistry and rational drug design offer the opportunity to create next-generation modulators with even greater subtype selectivity. patsnap.com This precision targeting is key to minimizing off-target liabilities. nih.gov

Targeting Disease States: There is an opportunity to develop compounds that preferentially target NMDA receptors in a pathological state. For example, some modulators show different potencies depending on local pH, which can change during events like ischemia, potentially allowing for targeted action in diseased tissue. researchgate.net

AspectChallengeOpportunity
Mechanism of ActionComplete channel blockade by antagonists can cause severe psychotomimetic side effects. nih.govAllosteric modulation provides a way to fine-tune receptor activity without complete inhibition, preserving physiological function. patsnap.commdpi.com
Target SelectivityNMDA receptor subtypes have overlapping functions; inhibiting one may have unintended consequences. mdpi.comHigh subtype-selectivity (e.g., for GluN2B) allows for precise targeting of specific receptor populations implicated in disease. patsnap.com
Therapeutic WindowExcessive inhibition can impair essential processes like learning and memory. mdpi.comDeveloping modulators with state-dependent activity (e.g., activity in pathological conditions) could widen the therapeutic window. researchgate.net

Q & A

Q. What is the molecular mechanism of action of BMS-986163, and how does its prodrug conversion influence GluN2B modulation?

this compound is a prodrug that rapidly converts to its active metabolite, BMS-986169, a negative allosteric modulator (NAM) of the GluN2B subunit of NMDA receptors. The parent compound binds to the GluN2B allosteric site, reducing receptor activity by stabilizing a closed-channel conformation. Methodologically, researchers should use radioligand binding assays (e.g., competitive binding with [³H]-radiolabeled antagonists) to quantify Ki values (e.g., 4 nM for BMS-986169) and functional assays (e.g., electrophysiology) to measure IC₅₀ values (e.g., 24 nM) . Prodrug conversion kinetics can be assessed via in vitro metabolic studies (e.g., liver microsomes) and in vivo pharmacokinetic profiling .

Q. How is this compound synthesized, and what analytical techniques validate its structural integrity?

The synthesis of this compound involves stereospecific SN2 alkylation and deoxyfluorination reactions to introduce a fluorine substituent. Key intermediates (e.g., compound 14 → 15 → 16) are generated using POCl3-mediated phosphorylation. Analytical validation requires NMR (¹H, ¹³C, ¹⁹F) for structural confirmation, HPLC for purity assessment (>98%), and mass spectrometry (LC-MS) to verify molecular weight. Scale-up processes must adhere to Good Manufacturing Practices (GMP) for preclinical toxicology studies .

Q. What in vitro and in vivo models are appropriate for evaluating this compound’s efficacy in major depressive disorder (MDD)?

In vitro models include GluN2B-expressing HEK293 cells or cortical neurons for electrophysiological recordings (e.g., NMDA-induced currents). In vivo, rodent models of depression (e.g., forced swim test, chronic unpredictable stress) are used to assess behavioral endpoints. Researchers must standardize dosing protocols (e.g., intraperitoneal vs. oral administration) and control for sex-specific responses and circadian variability .

Advanced Research Questions

Q. How can researchers address contradictory data between in vitro potency and in vivo efficacy of this compound?

Contradictions may arise from differences in prodrug conversion rates, blood-brain barrier penetration, or off-target effects. To resolve this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma and brain concentrations with target engagement (e.g., microdialysis).
  • Use conditional GluN2B knockout models to confirm specificity.
  • Apply meta-analysis frameworks to integrate data from heterogeneous studies (e.g., dose-response curves across species) .

Q. What experimental design considerations are critical for optimizing this compound’s synthesis route?

Key factors include:

  • Stereochemical control : Use chiral chromatography or asymmetric catalysis to minimize enantiomeric impurities.
  • Process robustness : Test alternative solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. PtO2) for yield reproducibility.
  • Thermodynamic stability : Conduct accelerated stability studies (40°C/75% RH) to identify degradation pathways .

Q. How can statistical methods mitigate variability in behavioral data from preclinical studies of this compound?

  • Power analysis : Predefine sample sizes using effect sizes from pilot studies (e.g., Cohen’s d ≥ 0.8).
  • Mixed-effects models : Account for nested variables (e.g., litter effects in rodent studies).
  • Bayesian hierarchical modeling : Handle missing data and heteroscedasticity in longitudinal datasets .

Q. What strategies validate target engagement of this compound in complex biological systems?

  • Ex vivo receptor autoradiography : Quantify GluN2B occupancy in brain slices using radiolabeled tracers (e.g., [³H]-Ro 25-6981).
  • Biomarker profiling : Measure downstream NMDA-mediated signaling markers (e.g., CREB phosphorylation, BDNF levels) in CSF or plasma.
  • PET imaging : Develop GluN2B-specific radiotracers (e.g., [¹¹C]-BMS-986169) for non-invasive quantification .

Q. How do researchers design comparative studies between this compound and other GluN2B modulators (e.g., CIQ)?

  • Head-to-head assays : Use the same cellular or animal models to compare IC₅₀/Ki values, selectivity (e.g., NR2C/D vs. NR2B), and off-target profiles (e.g., AMPA receptor cross-reactivity).
  • Computational docking : Predict binding poses using molecular dynamics simulations (e.g., AutoDock Vina).
  • Meta-regression : Analyze published data to contextualize potency differences across structural analogs .

Methodological Resources

  • Synthesis & Characterization : Refer to stereospecific alkylation and fluorination protocols in scale-up studies .
  • Behavioral Models : Standardize depression assays per NIH guidelines to enhance reproducibility .
  • Data Analysis : Use R/Python packages (e.g., lme4, PyMC3) for advanced statistical modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.